molecular formula C26H29N3O3 B2999356 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1421499-29-7

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2999356
CAS No.: 1421499-29-7
M. Wt: 431.536
InChI Key: HKMVAYGOHDHWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phthalazinone core (4-oxo-3,4-dihydrophthalazine) substituted with a cyclopentyl group at position 3, a methylene bridge to a tetrahydro-2H-pyran-4-carboxamide moiety, and a phenyl group on the tetrahydropyran ring.

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c30-24-22-13-7-6-12-21(22)23(28-29(24)20-10-4-5-11-20)18-27-25(31)26(14-16-32-17-15-26)19-8-2-1-3-9-19/h1-3,6-9,12-13,20H,4-5,10-11,14-18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMVAYGOHDHWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential biological activities. Its structure suggests interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features a phthalazin moiety, which is known for its biological significance, particularly in medicinal chemistry. The presence of the tetrahydropyran ring and the carboxamide functional group enhances its potential for bioactivity.

PropertyValue
Molecular Formula C23H25N3O2
Molecular Weight 391.5 g/mol
CAS Number 1421443-75-5

Research indicates that compounds similar to this compound may exert their effects through:

  • Enzyme Inhibition : Many phthalazine derivatives have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways that are crucial in disease mechanisms.

Anticancer Properties

Several studies have highlighted the anticancer potential of phthalazine derivatives. N-(substituted) phthalazines have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer

For instance, a study reported that a structurally related compound exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting that this compound could similarly affect tumor growth.

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. Some derivatives have shown activity against:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Infections : Certain derivatives have demonstrated antifungal activity comparable to established antifungal agents.

Case Studies

  • Study on Cytotoxicity : A study conducted on a series of phthalazine derivatives indicated that modifications at the 4-position significantly increased cytotoxicity against various cancer cell lines. The specific modifications included the introduction of cyclopentyl groups, which enhanced lipophilicity and cellular uptake.
  • Antimicrobial Testing : In another study, derivatives similar to this compound were tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related phthalazinone derivatives from the evidence, focusing on molecular properties and substituent variations:

Compound ID/Name Molecular Formula Molecular Weight Key Substituents Notes
Target Compound C₂₇H₃₁N₃O₃ (inferred) ~469.56 (calc.) 3-cyclopentyl, tetrahydro-2H-pyran-4-carboxamide, phenyl Likely higher lipophilicity due to bulky cyclopentyl and phenyl groups
A22: 4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one C₂₇H₂₉F₃N₄O₂ 499.23 Piperazinyl-difluorocyclohexane, fluorobenzyl Enhanced metabolic stability via fluorinated cyclohexane
A23: 4-(3-((4-Cyclohexanecarbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one C₂₇H₃₁FN₄O₂ 463.25 Piperazinyl-cyclohexane, fluorobenzyl Reduced polarity compared to A22 due to non-fluorinated cyclohexane
B2: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide C₁₉H₁₉FN₄O₂ 355.16 Fluorobenzyl, propyl hydrazide Compact structure with moderate solubility
B3: N′-Butyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide C₂₀H₂₁FN₄O₂ 369.17 Fluorobenzyl, butyl hydrazide Increased lipophilicity vs. B2 due to longer alkyl chain
67: N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide C₂₆H₃₅N₃O₂ 422.29 (MH+) Adamantyl, pentyl, naphthyridine core Rigid adamantyl group enhances target binding affinity

Key Observations:

  • Core Variations: The target compound retains the phthalazinone core common to A22, A23, and B2–B5, whereas compound 67 () uses a naphthyridine scaffold. The phthalazinone core is associated with kinase inhibition, while naphthyridines often target DNA gyrases .
  • Substituent Impact :
    • The cyclopentyl and phenyl groups in the target compound likely increase steric bulk and lipophilicity compared to A22/A23 (piperazinyl-cyclohexane) or B-series hydrazides. This may enhance membrane permeability but reduce aqueous solubility.
    • Fluorinated substituents in A22 and B2–B5 improve metabolic stability and electronegativity, which are absent in the target compound .
  • Synthetic Complexity : The tetrahydro-2H-pyran-4-carboxamide group in the target compound suggests multi-step synthesis involving cyclization and amidation, akin to methods in (e.g., triazole-thioether formation and TEMPO-mediated oxidations) .

Research Findings and Trends

  • Bioactivity: Phthalazinones with fluorinated aryl groups (e.g., A22, B2–B5) demonstrate nanomolar-range inhibitory activity against kinases like PI3K or EGFR, whereas adamantyl-containing analogs (e.g., 67) show potency against bacterial enzymes . The target compound’s biological profile remains uncharacterized but may align with these trends.
  • Pharmacokinetics : Longer alkyl chains (e.g., butyl in B3) correlate with prolonged half-lives but increased hepatotoxicity risks. The target’s cyclopentyl and phenyl groups may balance these effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.